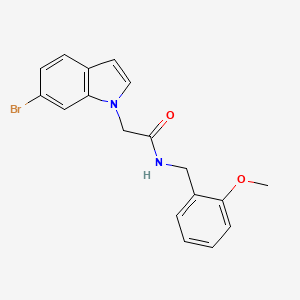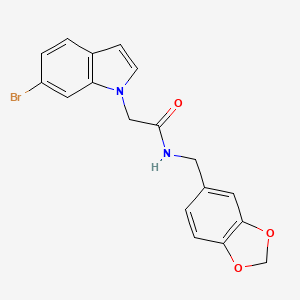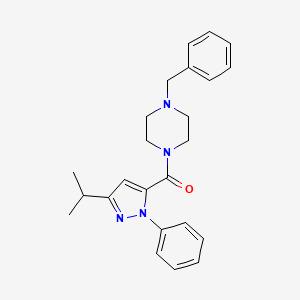
2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This reaction introduces a bromine atom at the 6-position of the indole ring.
Acylation: The brominated indole is then subjected to acylation with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the acetamide group.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new indole derivatives with different substituents.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can interact with active sites of enzymes, while the methoxybenzyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Lacks the bromine atom, which may result in different biological activities.
2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Has a methoxy group at a different position on the benzyl ring, which can affect its properties.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of both the brominated indole and the methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c1-23-17-5-3-2-4-14(17)11-20-18(22)12-21-9-8-13-6-7-15(19)10-16(13)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
BSUJLBPLAUBSTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B11136812.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11136818.png)
methanone](/img/structure/B11136823.png)
![N-(2-Fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11136832.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)
![2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-(4-pyridylmethyl)acetamide](/img/structure/B11136849.png)
![1'-ethyl-3',5'-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11136857.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11136863.png)

![N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11136876.png)
![methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-valinate](/img/structure/B11136881.png)
![3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11136894.png)
![N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11136898.png)
